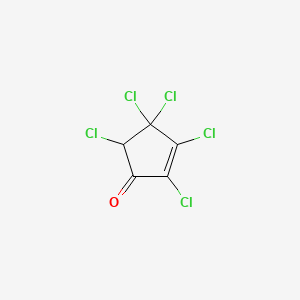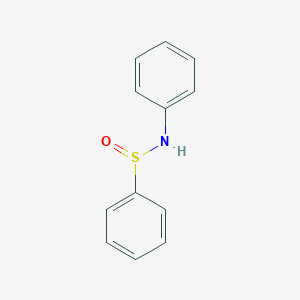
Benzenesulfinanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to almost white solid at room temperature and is soluble in methanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfinanilide can be synthesized through several methods. One common method involves the reaction of isothiocyanatobenzene with mafenide hydrochloride, forming benzenesulfonamide as an intermediate, which then undergoes cyclization to form the final product. Another method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride, followed by a reaction with aniline to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfinanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfinanilide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfinanilide and its derivatives varies depending on the specific application. For instance, its antibacterial activity against MRSA and VRE is believed to involve inhibition of bacterial folate metabolism, although the exact mechanism may differ from that of traditional sulfa drugs . In enzyme inhibition, this compound derivatives act by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfinanilide can be compared with other similar compounds, such as:
Benzenesulfonamide: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of a phenyl group, leading to different physical and chemical properties.
Cyclooxygenase-1 (COX-1) Inhibitors: Structurally similar compounds have been designed as COX-1 inhibitors with potential analgesic properties without causing gastric damage.
This compound stands out due to its unique combination of a benzene ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
14933-97-2 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C12H11NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H |
InChI-Schlüssel |
VLJMBCZQJWXJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


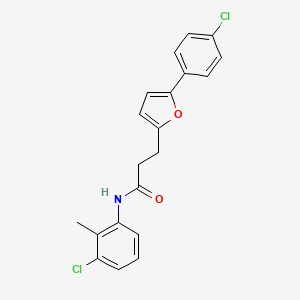
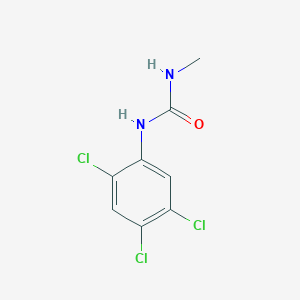
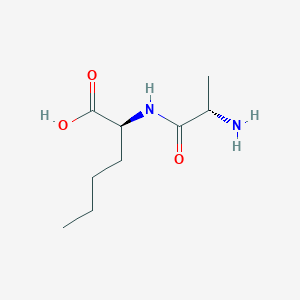
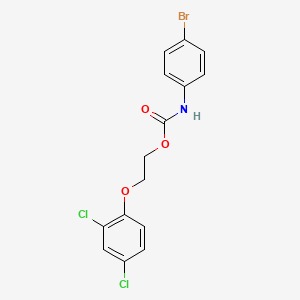
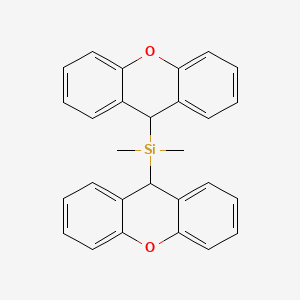
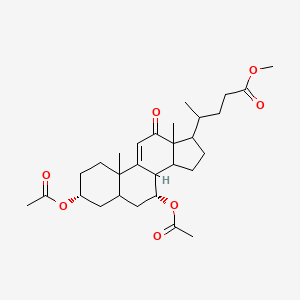
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
